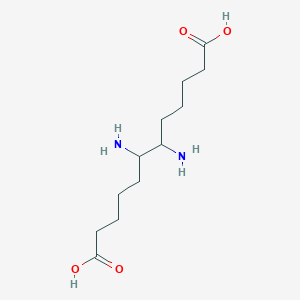
6,7-Diaminododecanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Diaminododecanedioic acid is a dicarboxylic acid with two amino groups attached to the 6th and 7th carbon atoms of the dodecanedioic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Diaminododecanedioic acid typically involves the functionalization of dodecanedioic acid. One common method is the nitration of dodecanedioic acid to introduce nitro groups, followed by catalytic hydrogenation to convert the nitro groups to amino groups. The reaction conditions often involve the use of strong acids for nitration and hydrogen gas with a suitable catalyst for hydrogenation .
Industrial Production Methods: Industrial production of this compound can be achieved through biotransformation processes. For instance, the use of microorganisms such as Candida tropicalis can convert petrochemical-based n-dodecanes to the corresponding dicarboxylic acids by targeted functionalization . This method is more sustainable and eco-friendly compared to traditional chemical synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 6,7-Diaminododecanedioic acid undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The amino groups can participate in substitution reactions to form derivatives such as amides or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for forming amides or esters.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides or esters.
Aplicaciones Científicas De Investigación
6,7-Diaminododecanedioic acid has a wide range of applications in scientific research:
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a component in drug delivery systems.
Industry: It is used in the production of high-grade lubricating oils, plasticizers, and corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of 6,7-Diaminododecanedioic acid involves its interaction with various molecular targets and pathways. The amino groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the carboxylic acid groups can participate in ionic interactions, affecting the compound’s solubility and reactivity in biological systems .
Comparación Con Compuestos Similares
Dodecanedioic Acid: A dicarboxylic acid with a similar carbon chain length but without amino groups.
Adapalene Related Compound E: A dicarboxylic acid derivative used in pharmaceutical applications.
Uniqueness: 6,7-Diaminododecanedioic acid is unique due to the presence of both amino and carboxylic acid functional groups, which provide it with distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for the formation of a wide range of derivatives and enhances its utility in various fields.
Propiedades
Número CAS |
22678-49-5 |
|---|---|
Fórmula molecular |
C12H24N2O4 |
Peso molecular |
260.33 g/mol |
Nombre IUPAC |
6,7-diaminododecanedioic acid |
InChI |
InChI=1S/C12H24N2O4/c13-9(5-1-3-7-11(15)16)10(14)6-2-4-8-12(17)18/h9-10H,1-8,13-14H2,(H,15,16)(H,17,18) |
Clave InChI |
XGWQHDMOKDODOQ-UHFFFAOYSA-N |
SMILES canónico |
C(CCC(=O)O)CC(C(CCCCC(=O)O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





pentasilolane](/img/structure/B14706902.png)
![Tetrakis[(trifluoromethyl)sulfanyl]ethene](/img/structure/B14706917.png)

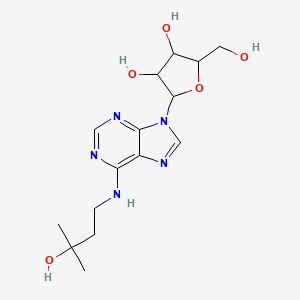
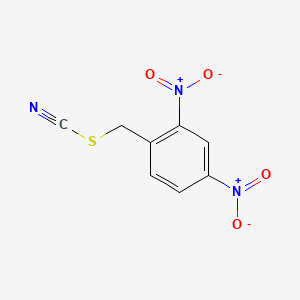
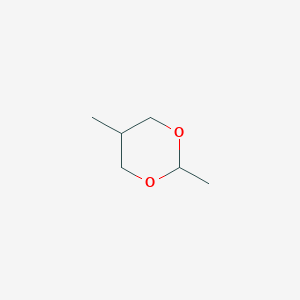
![[1,2,5]Selenadiazolo[3,4-b]pyridine](/img/structure/B14706955.png)
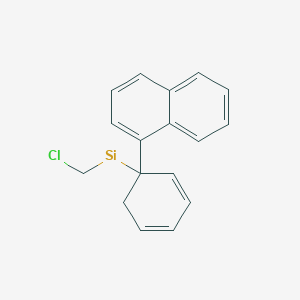

![Oxo{tris[(trimethylsilyl)methyl]}-lambda~5~-phosphane](/img/structure/B14706973.png)
![1-(2-Chloroethyl)-3-tricyclo[3.3.1.13,7]dec-1-ylurea](/img/structure/B14706976.png)
